

Glycocitrine I: A Technical Overview of its Discovery, Natural Source, and Characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Glycocitrine I**

Cat. No.: **B15587116**

[Get Quote](#)

Abstract

Glycocitrine I is a prenylated acridone alkaloid first isolated from the root bark of *Glycosmis citrifolia* (Willd.) Lindl., a plant belonging to the Rutaceae family. This technical guide provides a comprehensive overview of the discovery, natural source, and physicochemical properties of **Glycocitrine I**. Detailed experimental protocols for its isolation and characterization are presented, along with a summary of its known spectroscopic data. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry and potential applications of acridone alkaloids.

Introduction

Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds characterized by the 9(10H)-acridinone core structure. They are predominantly found in plants of the Rutaceae family and are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and cytotoxic effects. The genus *Glycosmis* has proven to be a rich source of novel acridone alkaloids. This guide focuses specifically on **Glycocitrine I**, a member of this class of natural products.

Discovery and Natural Source

Glycocitrine I was first reported as a new natural product in 1983 by T.S. Wu, C.S. Kuoh, and H. Furukawa. It was isolated from the root bark of *Glycosmis citrifolia* (Willd.) Lindl., a plant

species found in Taiwan. This discovery was part of a broader phytochemical investigation of Formosan Rutaceous plants, which led to the identification of several new acridone alkaloids.

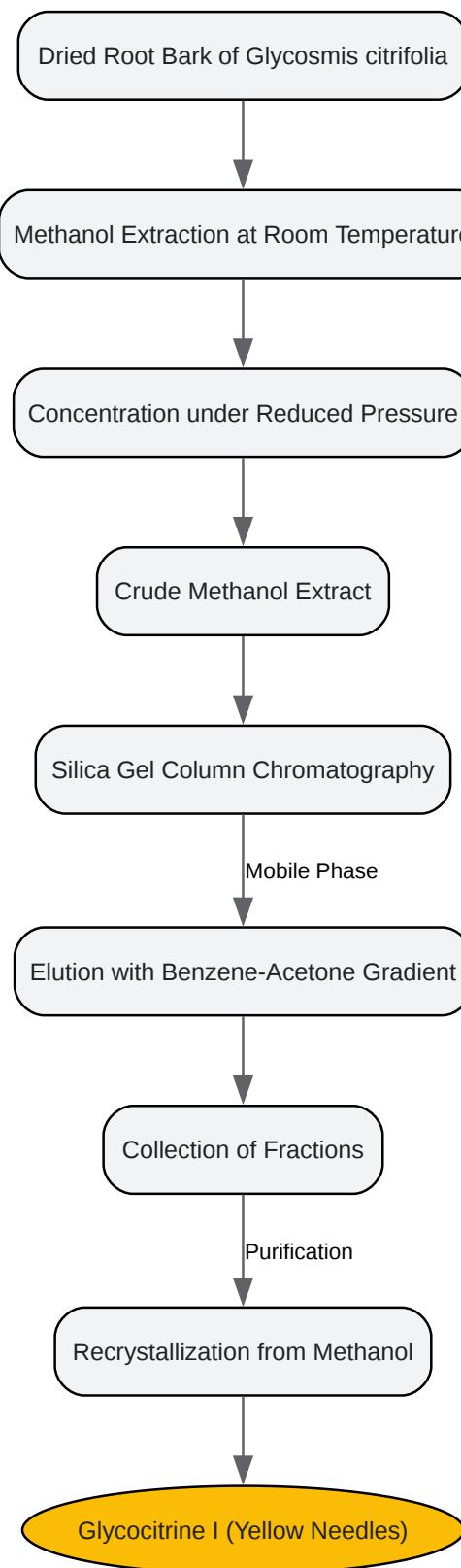
Physicochemical Properties

Glycocitrine I is a yellow, crystalline solid. Its molecular formula has been established as $C_{20}H_{21}NO_4$, with a corresponding molecular weight of 339.39 g/mol .

Table 1: Physicochemical and Spectroscopic Data of Glycocitrine I

Property	Value
Molecular Formula	$C_{20}H_{21}NO_4$
Molecular Weight	339.39 g/mol
Appearance	Yellow needles
Melting Point	223-225 °C
UV λ_{max} (MeOH) nm (log ϵ)	228 (4.41), 250 (sh, 4.49), 261 (4.56), 270 (4.60), 293 (sh, 4.05), 318 (sh, 3.90), 400 (3.75)
IR (KBr) cm^{-1}	3400 (OH), 1630 (C=O), 1590, 1560 (aromatic)
1H -NMR ($CDCl_3$, 90 MHz) δ (ppm)	1.68 (3H, s, Me), 1.82 (3H, s, Me), 3.48 (2H, d, $J=7$ Hz, H-1'), 3.78 (3H, s, N-Me), 5.30 (1H, t, $J=7$ Hz, H-2'), 6.20 (1H, s, H-2), 6.30 (1H, s, H-4), 7.20 (1H, ddd, $J=8$, 7, 1.5Hz, H-6), 7.40 (1H, d, $J=8.5$ Hz, H-8), 7.65 (1H, ddd, $J=8.5$, 7, 1.5Hz, H-7), 8.35 (1H, dd, $J=8$, 1.5Hz, H-5), 14.25 (1H, s, C1-OH)
^{13}C -NMR ($CDCl_3$) δ (ppm)	16.2 (q), 21.5 (q), 25.8 (t), 33.5 (q, N-Me), 90.0 (d, C-4), 93.3 (d, C-2), 104.8 (s, C-4a), 114.2 (d, C-5), 115.2 (s, C-9a), 120.8 (d, C-8), 121.8 (t, C-2'), 125.8 (d, C-6), 131.7 (s, C-3'), 132.0 (d, C-7), 141.5 (s, C-8a), 148.0 (s, C-5a), 162.8 (s, C-3), 164.5 (s, C-1), 181.5 (s, C-9)
Mass Spectrum (MS) m/z (%)	339 (M^+ , 100), 324 (55), 284 (85), 268 (70)

Experimental Protocols


The following protocols are based on the original methodology described by Wu, Kuoh, and Furukawa in their 1983 publication in *Phytochemistry*.

Plant Material

The root bark of *Glycosmis citrifolia* (Willd.) Lindl. was collected in Taiwan. A voucher specimen was deposited at the Herbarium of the National Cheng Kung University, Tainan, Taiwan.

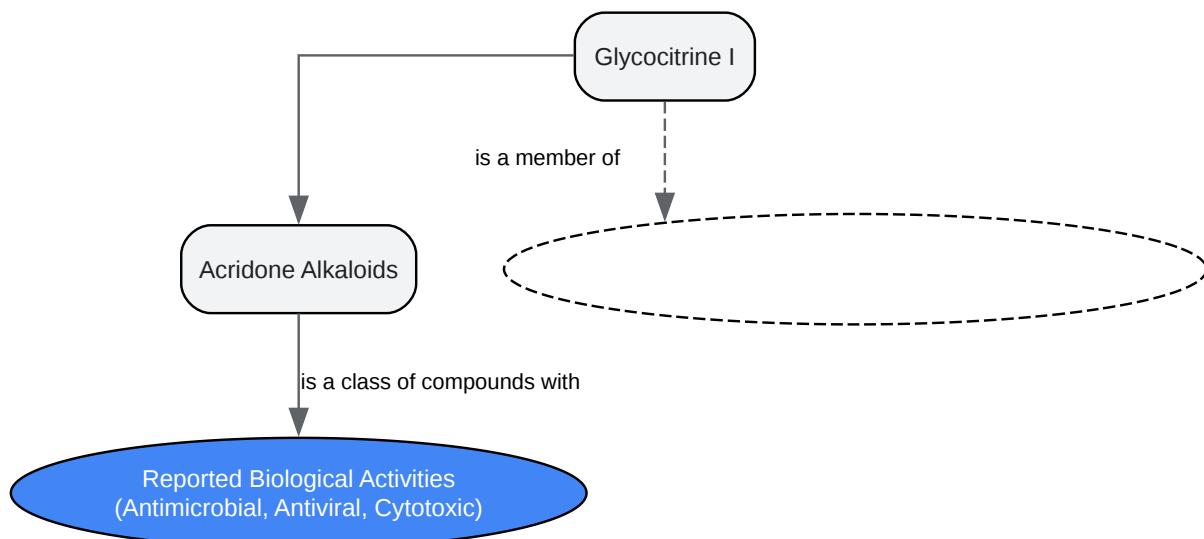
Extraction and Isolation

The air-dried and chipped root bark was extracted with methanol (MeOH) at room temperature. The methanolic extract was concentrated under reduced pressure to yield a crude residue. This residue was then subjected to a series of chromatographic separations to isolate **Glycocitrine I**.

[Click to download full resolution via product page](#)

Figure 1: Isolation workflow for **Glycocitrine I**.

Detailed Steps:


- The crude methanolic extract was chromatographed on a silica gel column.
- The column was eluted with a gradient of benzene-acetone.
- Fractions were collected and monitored by thin-layer chromatography (TLC).
- Fractions containing **Glycocitrine I** were combined and concentrated.
- The resulting solid was recrystallized from methanol to yield pure **Glycocitrine I** as yellow needles.

Structure Elucidation

The structure of **Glycocitrine I** was determined using a combination of spectroscopic techniques, including UV-Visible Spectroscopy, Infrared Spectroscopy, $^1\text{H-NMR}$, $^{13}\text{C-NMR}$, and Mass Spectrometry. The data obtained from these analyses were used to deduce the connectivity of atoms and the overall molecular structure.

Biological Activity and Signaling Pathways

To date, specific studies detailing the biological activities and signaling pathways of pure **Glycocitrine I** are limited in the publicly available scientific literature. However, the general class of acridone alkaloids has been reported to possess various pharmacological properties. Further research is required to elucidate the specific biological profile of **Glycocitrine I**.

[Click to download full resolution via product page](#)

Figure 2: Relationship of **Glycocitrine I** to known activities.

Conclusion

Glycocitrine I is a well-characterized acridone alkaloid isolated from *Glycosmis citrifolia*. This guide has provided a detailed summary of its discovery, natural source, and the experimental procedures for its isolation and characterization. The comprehensive spectroscopic data presented will be of value to researchers in the field of natural product chemistry. While the specific biological activities of **Glycocitrine I** remain to be fully explored, its structural class suggests potential for further pharmacological investigation.

- To cite this document: BenchChem. [Glycocitrine I: A Technical Overview of its Discovery, Natural Source, and Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15587116#glycocitrine-i-discovery-and-natural-source\]](https://www.benchchem.com/product/b15587116#glycocitrine-i-discovery-and-natural-source)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com